molecular formula C12H17IN2O2 B1415308 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine CAS No. 1862228-93-0

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine

Cat. No.: B1415308
CAS No.: 1862228-93-0
M. Wt: 348.18 g/mol
InChI Key: SNGWEPFNSLBYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (CDCl$$3$$/DMSO-d$$6$$):

    • δ 2.40–2.60 ppm (m, 6H): Morpholine ring protons and propyl chain CH$$_2$$ groups
    • δ 3.60–3.80 ppm (t, 2H): Ether-linked CH$$_2$$ adjacent to oxygen
    • δ 6.80–8.50 ppm (d, 2H): Pyridine ring protons
  • $$^{13}$$C NMR :

    • δ 45–55 ppm: Morpholine and propyl carbons
    • δ 110–160 ppm: Aromatic pyridine carbons, with C-I coupling at ~95 ppm

Infrared (IR) Spectroscopy

Key absorption bands:

  • 2850–2950 cm$$^{-1}$$: C-H stretching (morpholine and propyl)
  • 1240 cm$$^{-1}$$: C-O-C ether asymmetric stretching
  • 1580 cm$$^{-1}$$: C=N stretching (pyridine)

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 348.18 (M$$^+$$)
  • Key fragments:
    • m/z 221.95 (loss of morpholine-propyl group)
    • m/z 127.00 (iodine-containing pyridine fragment)

Properties

IUPAC Name

4-[3-(5-iodopyridin-2-yl)oxypropyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O2/c13-11-2-3-12(14-10-11)17-7-1-4-15-5-8-16-9-6-15/h2-3,10H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGWEPFNSLBYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine typically involves the reaction of 5-iodopyridin-2-ol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 3-chloropropylmorpholine, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyridine compounds, including those similar to 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine, exhibit significant antiviral properties. Specifically, compounds containing iodinated pyridine structures have been evaluated for their ability to inhibit HIV replication. A study highlighted the efficacy of 4-aryloxy-3-iodopyridin-2(1H)-ones as potential anti-HIV inhibitors, suggesting that similar derivatives may possess comparable antiviral activity .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the morpholine moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive bacteria. In vitro studies have shown that certain derivatives exhibit low micromolar activity against these pathogens, indicating potential as novel antibacterial agents .

Anticancer Activity

This compound has been explored for its anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. Compounds with similar structures have shown promise in arresting the cell cycle in cancer cells, specifically at the G2/M phase. This action is crucial for developing new cancer therapies targeting cell division processes .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including base-catalyzed substitution reactions. For instance, studies have demonstrated effective methods for synthesizing aryl halides that can be modified to yield the desired morpholine derivative .

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds. These methods provide insights into the molecular framework and purity of this compound, ensuring that it meets the necessary criteria for biological testing .

Case Study: Antiviral Efficacy

A notable study evaluated a series of iodinated pyridine derivatives for their antiviral activity against HIV. Among these, a compound structurally related to this compound demonstrated significant inhibition of viral replication in cell cultures, leading to further investigations into its mechanism of action and potential as a therapeutic agent .

Case Study: Antibacterial Activity

In a comparative study on antibacterial agents, derivatives similar to this compound were tested against MRSA and other resistant strains. The results indicated that certain modifications to the morpholine structure significantly enhanced antibacterial potency, showcasing its potential in addressing antibiotic resistance .

Data Tables

Application AreaCompound TypeActivity LevelReference
AntiviralIodinated Pyridine DerivativesSignificant Inhibition
AntibacterialMorpholine DerivativesLow Micromolar Activity
AnticancerTubulin Polymerization InhibitorsCell Cycle Arrest

Mechanism of Action

The mechanism of action of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoyloxy Derivatives ()

Compounds 8e–8j in share a morpholine-adjacent propyl chain but differ in the aromatic substituents (e.g., halogens, methoxy groups). Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Yield (%) Notable Properties
Target Compound 5-Iodopyridin-2-yloxy ~375.2 (estimated) N/A High polarizability due to iodine; potential for halogen bonding
8e (2,6-Dimethoxy) 2,6-Dimethoxybenzoyloxy ~427.4 42 Enhanced solubility from methoxy groups
8f (3-Chloro) 3-Chlorobenzoyloxy ~381.8 46 Moderate lipophilicity; smaller halogen size
8h (4-Bromo) 4-Bromobenzoyloxy ~426.3 51 Bromine’s balance of size and reactivity

Key Differences :

  • Methoxy-substituted derivatives (e.g., 8e) exhibit higher aqueous solubility, whereas halogenated analogs prioritize membrane permeability .
Pyrido-Pyrazine-Morpholine Hybrids ()

Compounds 17–19 in feature pyrido[3,2-b]pyrazine cores linked to morpholine via ethynyl-phenoxy chains. For example:

  • Compound 18 : 4-(3-(3-((4-Methoxyphenyl)ethynyl)pyrido[3,2-b]pyrazin-2-yloxy)propyl)morpholine
Parameter Target Compound Compound 18
Core Structure Pyridine Pyrido[3,2-b]pyrazine
Linker Propyloxy Propyloxy + ethynyl bridge
Key Substituent Iodine (pyridine) 4-Methoxyphenyl (pyrazine)
Potential Use Kinase inhibition Transglutaminase 2 inhibition

Key Differences :

  • The pyrido-pyrazine core in Compound 18 introduces additional nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities.
Quinazoline-Morpholine Derivatives ()

A structurally distinct analog from is 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide:

Parameter Target Compound Quinazoline Derivative
Heterocycle Pyridine Quinazoline
Morpholine Form Neutral N-Oxide
Substituents Iodine Cl, F, methoxy
Bioactivity Kinase modulation Anticancer (quinazoline靶向)

Key Differences :

  • The quinazoline core is larger and more planar, favoring intercalation in DNA or protein pockets.
Boron-Containing Analogs ()

The compound 4-{3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}morpholine () incorporates a boronate ester:

Parameter Target Compound Boronate Ester Analog
Functional Group Iodine Boronate ester
Application Medicinal chemistry Suzuki-Miyaura cross-coupling
Reactivity Halogen bonding Boron-mediated C-C bonding

Key Differences :

  • The boronate ester enables participation in cross-coupling reactions, making it a synthetic intermediate rather than a bioactive compound.
  • Iodine’s role in drug design (e.g., radiopharmaceuticals) contrasts with boron’s utility in materials science .

Biological Activity

4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine, commonly referred to as IPMP, is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of IPMP is C13H17IN2O2. The compound features a morpholine ring connected to a propyl chain, which is further substituted with a 5-iodopyridin-2-yloxy group. The presence of iodine in its structure is significant as it enhances biological activity and influences pharmacokinetic properties.

IPMP exhibits characteristics typical of both morpholines and pyridine derivatives. It has been investigated for its ability to interact with various biological targets, particularly enzymes and receptors involved in disease processes. Notably, compounds with similar structures have shown potential as inhibitors of kinases implicated in cancer and inflammatory diseases. The iodinated pyridine moiety contributes significantly to the compound's binding affinity and selectivity towards these biological targets.

Enzyme Inhibition

Research indicates that IPMP can inhibit specific enzymes relevant to disease pathways. For example:

  • Kinase Inhibition : Compounds structurally similar to IPMP have been studied for their kinase inhibition capabilities, which are critical in cancer therapy.
  • Receptor Interaction : Binding studies suggest that IPMP may interact with various receptors, enhancing its potential as a therapeutic agent.

Therapeutic Applications

IPMP has shown promise in several therapeutic areas:

  • Anti-Cancer Activity : Due to its ability to inhibit kinases, IPMP may be explored for its anti-cancer properties.
  • Anti-Inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of IPMP, a comparison with similar compounds is valuable. The following table summarizes notable analogs:

Compound NameStructure FeaturesUnique Aspects
4-(3-(Pyridin-2-yloxy)propyl)morpholineContains a pyridine instead of iodinated pyridineMay exhibit different biological activities
5-(Iodophenyl)-morpholineSubstituted phenyl group instead of pyridinePotentially different pharmacokinetics
4-(3-(Chloropyridin-2-yloxy)propyl)morpholineChlorine substitution on pyridineDifferent electronic properties affecting reactivity

This table illustrates how small structural changes can lead to significant differences in biological activity and application potential.

Study on Enzyme Inhibition

In a study assessing the inhibitory effects of various compounds on specific kinases, IPMP demonstrated significant inhibition at low micromolar concentrations. This suggests that modifications to the iodine-containing structure may enhance its efficacy against target enzymes involved in cancer progression.

Anti-inflammatory Studies

Research has indicated that IPMP may reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation. Further studies are needed to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of morpholine derivatives typically involves nucleophilic substitution or coupling reactions. For iodinated analogs, the introduction of iodine requires careful control of stoichiometry and reaction time to avoid side reactions (e.g., dehalogenation). A two-step approach is recommended:

Step 1 : React 5-iodopyridin-2-ol with 3-chloropropylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >90% purity .

  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–90°CHigher temps accelerate coupling but risk decomposition
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity
Iodine Source5-Iodopyridin-2-olExcess reagent (1.2 eq) minimizes incomplete substitution

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time should align with reference standards (e.g., USP morpholine derivatives) .
  • NMR : Key signals include:
  • ¹H NMR : δ 3.6–3.8 ppm (morpholine protons), δ 6.5–7.5 ppm (pyridine aromatic protons).
  • ¹³C NMR : δ 55–60 ppm (morpholine carbons), δ 140–150 ppm (iodinated pyridine carbons) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 349.2 (calculated for C₁₂H₁₇IN₂O₂) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 5-iodo group on pyridine enhances electrophilicity, making it a viable substrate for palladium-catalyzed cross-couplings. However, steric hindrance from the morpholine-propyl chain may reduce reaction efficiency.

  • Optimization Strategy :
  • Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as base in dioxane/water (4:1) at 100°C.
  • Add 1 eq of arylboronic acid and monitor via TLC (hexane/EtOAc 3:1).
  • Note : Competitive deiodination can occur; control via inert atmosphere and degassed solvents .

Q. What strategies mitigate degradation of this compound under varying pH and thermal conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC. Morpholine derivatives are prone to ring-opening at >60°C; lyophilization is recommended for long-term storage .
  • pH Stability : Prepare buffers (pH 1–13) and incubate at 25°C. Hydrolysis of the ether linkage occurs at pH < 2 or pH > 10. Neutral pH (6–8) preserves integrity for >30 days .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina with the target’s crystal structure (PDB ID). Focus on hydrogen bonding with morpholine oxygen and hydrophobic interactions with the iodopyridine ring.

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

  • Key Insight : The iodine atom may form halogen bonds with carbonyl groups in active sites, enhancing binding affinity .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports yields of 68–78% for similar morpholine derivatives, but iodine’s sensitivity may reduce yields to 50–60%. Optimize by pre-drying reagents and using Schlenk techniques .
  • Chromatographic Retention : Discrepancies in HPLC retention times across studies (e.g., vs. 7) arise from column batch differences. Always validate with an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.